Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative with a substituted benzamide group at the 2-position and a phenyl group at the 4-position of the thiophene ring. The 2-methoxybenzoyl moiety contributes to its electronic and steric properties, while the ethyl ester at the 3-position enhances solubility and bioavailability.
Properties
Molecular Formula |
C21H19NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-3-26-21(24)18-16(14-9-5-4-6-10-14)13-27-20(18)22-19(23)15-11-7-8-12-17(15)25-2/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
RNJXOTVZQLOACR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
-
Ethyl cyanoacetate : Serves as the cyanocarbonyl component, providing the C2 and C3 positions of the thiophene ring.
-
Acetophenone : Introduces the 4-phenyl group via its α-methyl ketone structure.
-
Elemental sulfur : Acts as the sulfur source for thiophene ring closure.
-
Base catalyst : Morpholine or piperidine (10–15 mol%) accelerates the reaction by deprotonating intermediates.
The molar ratio of ethyl cyanoacetate to acetophenone is critical, with a 1:1 ratio minimizing side products like dimerized cyanoacetate derivatives.
Reaction Conditions and Workup
The reaction is conducted in absolute ethanol at 55–65°C for 2–4 hours, followed by cooling to 0–5°C to precipitate the intermediate ethyl 2-amino-4-phenylthiophene-3-carboxylate . Filtration and recrystallization from ethanol yield a pale yellow solid with 70–85% purity. Prolonged heating (>6 hours) risks decomposition, reducing yields to <50%.
The introduction of the 2-methoxybenzamide group occurs via amide coupling between ethyl 2-amino-4-phenylthiophene-3-carboxylate and 2-methoxybenzoyl chloride.
Coupling Reagents and Solvent Systems
-
2-Methoxybenzoyl chloride : Freshly distilled to minimize hydrolytic degradation.
-
Coupling agents : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) activate the carbonyl group for nucleophilic attack by the amine.
-
Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents side reactions with moisture.
Reaction Protocol
-
Activation phase : 2-Methoxybenzoyl chloride (1.1 equiv) and DCC (1.2 equiv) are stirred in DCM at 0°C for 30 minutes to form the reactive O-acylisourea intermediate.
-
Acylation phase : Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv) is added, and the mixture is warmed to 25°C for 12–18 hours.
-
Workup : The urea byproduct is removed by filtration, and the crude product is washed with 5% NaHCO₃ and brine. Column chromatography (silica gel, hexane:ethyl acetate 4:1) isolates the pure amide.
Purification and Characterization
Chromatographic Techniques
Recrystallization
Ethanol or ethanol-water mixtures (9:1) are optimal for recrystallization, yielding colorless crystals with a melting point of 182–184°C.
Optimization of Synthetic Parameters
Temperature and Time Dependence
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Gewald reaction temp | 60 ± 5°C | Maximizes cyclization |
| Acylation time | 16 ± 2 hours | Balances conversion vs. decomposition |
| Recrystallization | Ethanol, 0–5°C | Enhances crystal purity |
Solvent and Catalyst Screening
-
Gewald reaction : Ethanol outperforms DMF or acetonitrile due to better solubility of sulfur.
-
Acylation : DCM provides higher yields (78%) vs. THF (65%) by stabilizing the acyl chloride.
Spectroscopic Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
-
¹³C NMR :
Industrial-Scale Production Considerations
Batch reactors with temperature-controlled jackets and inline filtration systems are employed for kilogram-scale synthesis. Continuous flow systems reduce reaction times by 40% but require precise stoichiometric control to avoid clogging .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Structural Overview
The compound features a thiophene core with several substituents that contribute to its biological activity. The key components include:
- Ethyl ester group : Enhances solubility and bioavailability.
- Amino group : Plays a crucial role in biological interactions.
- Phenyl and methoxyphenyl groups : Influence lipophilicity and receptor binding.
Molecular Formula
The molecular formula of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is , with a molecular weight of approximately 345.43 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cells
- Objective : Assess cytotoxic effects on breast cancer cells.
- Method : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate antimicrobial properties against pathogenic bacteria.
- Method : Disk diffusion method for measuring inhibition zones.
- Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm).
Enzyme Inhibition
This compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects in various conditions, including cancer and inflammation.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in protein active sites, while the carbonyl and ester groups can form hydrogen bonds, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents at the 2-, 3-, 4-, and 5-positions of the thiophene ring, leading to variations in bioactivity, solubility, and molecular interactions. Below is a detailed comparison:
Table 1: Key Structural Differences and Reported Activities
Key Observations :
- Substituent Effects: The 2-methoxybenzoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to simpler 2-amino derivatives (e.g., ). Cyanoacetyl or acrylamido groups (e.g., ) introduce electron-withdrawing effects, stabilizing reactive intermediates in antioxidant mechanisms.
- Biological Activity Trends: Antimicrobial Activity: Chlorophenyl and cyanoacetyl derivatives show stronger antibacterial/fungal activity due to enhanced electrophilicity . Anti-Inflammatory Activity: Dimethylthiophene derivatives with acrylamido groups exhibit potent radical scavenging (DPPH assay: 85–90% inhibition at 25 μM) .
Crystallographic and Physicochemical Properties
Table 2: Structural and Physical Comparisons
| Property | Target Compound | Ethyl 2-amino-4-phenylthiophene-3-carboxylate (VIWPUM) | Ethyl 4-(4-chlorophenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate |
|---|---|---|---|
| Molecular Weight | ~383.4 g/mol (calculated) | 287.35 g/mol | 409.5 g/mol |
| Hydrogen Bonding | N–H⋯O (amide), C=O (ester) | N–H⋯S, N–H⋯O | N–H⋯O (amide), O–H⋯O (phenoxy) |
| Planarity | Partially planar (thiophene ring) | Fully planar substituents | Steric hindrance from phenoxy group |
| Solubility | Moderate (ester group) | Low (apolar phenyl) | Very low (bulky phenoxy) |
- Crystallography: The target compound’s structure likely resembles VIWPUM (ethyl 2-amino-4-phenylthiophene-3-carboxylate), which forms intermolecular hydrogen bonds (N–H⋯S and N–H⋯O) to stabilize crystal packing .
- Solubility: The ethyl ester in the target compound improves solubility in organic solvents compared to non-esterified analogs (e.g., ).
Biological Activity
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl ester and a methoxyphenyl group, which may contribute to its biological activity. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.
- Mechanism of Action : The compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It has been shown to inhibit cell proliferation in various cancer models, including breast and lung cancer cells .
- Efficacy : In vitro assays demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . In vivo studies in tumor-bearing mice revealed significant tumor growth suppression compared to control groups.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties.
- Cyclooxygenase Inhibition : It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-1 and COX-2 were found to be 0.31 µM and 3.11 µM, respectively .
- In Vivo Models : In animal models of inflammation, treatment with the compound resulted in a marked reduction in edema and pain response, suggesting its potential as an anti-inflammatory agent.
Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of thiophene compounds and evaluated their anticancer activities. This compound was one of the most promising candidates, showing significant apoptosis induction in MCF-7 cells .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 25 | MCF-7 | Apoptosis |
| Compound B | 15 | A549 | Apoptosis |
| Ethyl Compound | 25 | MCF-7 | Caspase Activation |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound using carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced swelling compared to untreated controls.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Ethyl Compound | 75 |
| Standard Drug | 80 |
Q & A
Q. Q1. What are the recommended synthetic routes for Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step organic reactions. A typical approach involves:
Thiophene Core Formation : Start with a Gewald reaction, where a ketone (e.g., phenylacetaldehyde) reacts with cyanoacetate and sulfur to form the 2-aminothiophene-3-carboxylate scaffold .
Amide Coupling : Introduce the 2-methoxybenzoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amino group and 2-methoxybenzoic acid .
Esterification : Use ethanol under acidic conditions (e.g., H₂SO₄) to stabilize the ethyl ester group.
Q. Optimization Tips :
Q. Q2. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
Q. Q3. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Hazard Mitigation :
- Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal in designated organic waste containers .
Advanced Research Questions
Q. Q4. How does the compound’s electronic structure influence its bioactivity, particularly in anti-inflammatory applications?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density:
- In Vitro Assays :
Data Contradiction Analysis :
Discrepancies in IC₅₀ values across studies may arise from cell line variability (e.g., RAW 264.7 vs. THP-1) or solvent effects (DMSO vs. aqueous buffers). Normalize data to internal controls .
Q. Q5. What intermolecular interactions stabilize the crystal structure of analogous thiophene carboxylates?
Methodological Answer:
- X-ray Crystallography : For analogs like ethyl 2-amino-4-methylthiophene-3-carboxylate, the crystal packing reveals:
| Interaction Type | Atoms Involved | Distance (Å) | Geometry |
|---|---|---|---|
| N–H···O | H1BA → O1B | 2.89 | Linear (175°) |
| C–H···π | C8–H8 → Cg1 | 3.42 | Perpendicular |
Implications : These interactions guide co-crystal design for improved solubility or stability .
Q. Q6. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Methodological Answer:
- Library Design : Synthesize derivatives with:
- High-Throughput Screening :
Advanced Tool : Machine learning (e.g., Random Forest) to predict bioactivity from molecular descriptors .
Data Interpretation and Experimental Design
Q. Q7. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis Framework :
- Compile datasets from peer-reviewed studies, noting assay conditions (e.g., cell type, concentration range).
- Normalize IC₅₀ values using Z-score or fold-change relative to controls.
- Identify outliers via Grubbs’ test (α=0.05).
- Replication : Repeat key assays under standardized protocols (e.g., identical cell passage number, serum-free media) .
Example : If one study reports IC₅₀ = 10 µM (RAW 264.7 cells) and another IC₅₀ = 50 µM (THP-1), validate using primary human macrophages to bridge the gap .
Q. Q8. What computational tools are recommended for predicting the compound’s ADMET properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
